REACTION_SMILES
|
[CH2:21]([Li:22])[CH2:23][CH2:24][CH3:25].[CH3:1][O:2][c:3]1[c:4]([O:17][CH2:18][O:19][CH3:20])[c:5]([Br:16])[c:6]([CH3:15])[c:7]([O:11][CH2:12][O:13][CH3:14])[c:8]1[O:9][CH3:10].[CH3:26][N:27]([CH:28]=[O:29])[CH3:30].[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>>[CH3:1][O:2][c:3]1[c:4]([O:17][CH2:18][O:19][CH3:20])[c:5]([CH:28]=[O:29])[c:6]([CH3:15])[c:7]([O:11][CH2:12][O:13][CH3:14])[c:8]1[O:9][CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
COCOc1c(C)c(Br)c(OCOC)c(OC)c1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCOc1c(C)c(Br)c(OCOC)c(OC)c1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
COCOc1c(C)c(C=O)c(OCOC)c(OC)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |